molecular formula C28H28N2 B3054766 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole CAS No. 618406-23-8

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole

Cat. No. B3054766
M. Wt: 392.5 g/mol
InChI Key: UZBZHHZSTAXROX-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to interest among researchers to synthesize a variety of indole derivatives .


Synthesis Analysis

Indole derivatives are often synthesized through a condensation reaction . For example, 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives can be used to prepare certain indole derivatives .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives are often used in multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors . They are important heterocyclic compounds having broad-spectrum biological activities .

Safety And Hazards

The safety and hazards of indole derivatives can vary depending on the specific derivative. For example, certain indole derivatives are classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2/c1-17(2)20-13-15-21(16-14-20)28(26-18(3)29-24-11-7-5-9-22(24)26)27-19(4)30-25-12-8-6-10-23(25)27/h5-17,28-30H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBZHHZSTAXROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(C)C)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400317
Record name F1387-0044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole

CAS RN

618406-23-8
Record name F1387-0044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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